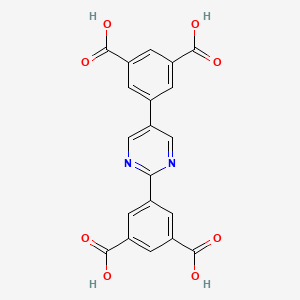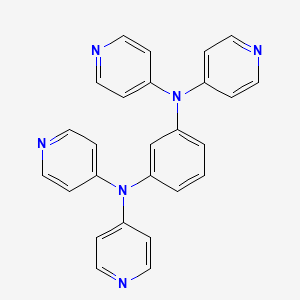![molecular formula C27H17NO8 B8244056 4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)
4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and a nitro group attached to a terphenyl backbone
Méthodes De Préparation
The synthesis of 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method is the solvothermal reaction, where the compound is synthesized by reacting appropriate precursors in a solvent under high temperature and pressure conditions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and alcohols or acid chlorides for esterification. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the nitro group provide multiple binding sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various catalytic and adsorption processes, depending on the specific metal and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: This compound has a similar terphenyl backbone but lacks the carboxylic acid and nitro groups.
[1,1′3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid: This compound has multiple carboxylic acid groups but does not have the nitro group.
The uniqueness of 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid lies in its combination of carboxylic acid and nitro groups, which provide versatile binding sites for metal coordination and potential for various chemical modifications.
Propriétés
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO8/c29-25(30)18-7-1-15(2-8-18)21-13-22(16-3-9-19(10-4-16)26(31)32)24(28(35)36)23(14-21)17-5-11-20(12-6-17)27(33)34/h1-14H,(H,29,30)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMICEFRQOFGXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B8243977.png)


![methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)



![4-[3-(4-formylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde](/img/structure/B8244031.png)


![4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid](/img/structure/B8244066.png)
![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)

